(2E,6E)-4-ethyl-2,6-bis(pyridin-3-ylmethylene)cyclohexanone

SRC coactivator transcriptional activation topoisomerase I

Distinguishing SRC-mediated paraptosis from topoisomerase I inhibition is critical for experimental validity. MCB-613 is the only cyclohexanone curcuminoid analog with a 4-ethyl substitution that directly stimulates SRC-1/2/3 (up to 160-fold), unlike RL90/RL91 which act via topoisomerase I. Selecting MCB-613 ensures pathway-specific modulation rather than generic cytotoxicity. · Induces paraptosis via ER stress/ROS; not G2/M arrest or classical apoptosis · Validated in vivo at 20 mg/kg i.p. in MCF-7 xenografts with no overt toxicity · Formulated as ≥5 mg/mL CMC-Na suspension for direct in vivo administration

Molecular Formula C20H20N2O
Molecular Weight 304.4 g/mol
Cat. No. B12432440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E,6E)-4-ethyl-2,6-bis(pyridin-3-ylmethylene)cyclohexanone
Molecular FormulaC20H20N2O
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESCCC1CC(=CC2=CN=CC=C2)C(=O)C(=CC3=CN=CC=C3)C1
InChIInChI=1S/C20H20N2O/c1-2-15-9-18(11-16-5-3-7-21-13-16)20(23)19(10-15)12-17-6-4-8-22-14-17/h3-8,11-15H,2,9-10H2,1H3
InChIKeyMMBSCBVEHMETSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MCB-613: Pan-SRC Coactivator Stimulator


(2E,6E)-4-Ethyl-2,6-bis(pyridin-3-ylmethylene)cyclohexanone, also designated MCB-613, is a synthetic cyclic ketone of the chalcone/curcuminoid class featuring a 4-ethyl-substituted cyclohexanone core with pyridin-3-ylmethylene groups at the 2- and 6-positions [1]. It functions as a potent, pan-steroid receptor coactivator (SRC) small-molecule stimulator (SMS) that super-activates SRC-1, SRC-2, and SRC-3 transcriptional activity, a mechanism fundamentally distinct from other cyclohexanone curcumin analogs that act via topoisomerase I inhibition or direct cytotoxicity [2]. The compound is practically insoluble in water (calculated solubility 0.061 g/L at 25°C) but dissolves readily in DMSO (60 mg/mL, ~197 mM) and ethanol (60 mg/mL) .

Why MCB-613 Cannot Be Replaced


Within the cyclohexanone bis(benzylidene) or bis(heteroarylmethylene) chemical series, substitution pattern precisely determines both molecular target and mechanism of action. The 4-ethyl group present on MCB-613 is absent in the closely related analogs RL90 (2,6-bis(pyridin-3-ylmethylene)-cyclohexanone) and RL91 (2,6-bis(pyridin-4-ylmethylene)-cyclohexanone) [1]. This seemingly modest structural variation produces a profound mechanistic divergence: MCB-613 is a direct SRC coactivator stimulator that binds the receptor-interacting domain (RID) of SRC-3 and hyper-activates transcription up to 160-fold [2], whereas RL90 and RL91 function as catalytic inhibitors of topoisomerase I with no reported SRC stimulatory activity [3]. Consequently, these compounds engage entirely different cellular pathways—MCB-613 induces paraptosis via ER stress and ROS generation, while RL90/RL91 trigger G2/M arrest and apoptosis through DNA damage signaling. Generic substitution across this series without detailed mechanistic verification will lead to erroneous experimental conclusions and failed translational studies. Procurement decisions must be guided by the specific biological question: SRC pathway modulation requires MCB-613; topoisomerase I inhibition requires RL90 or RL91.

MCB-613 Quantitative Evidence Guide


SRC Coactivator Stimulation vs. Topoisomerase I Inhibition

The 4-ethyl substituent in MCB-613 confers a unique SRC-stimulatory mechanism that is completely absent in the closest structural analogs RL90 and RL91, which lack the 4-ethyl group. In luciferase reporter assays, MCB-613 induces a maximum ~160-fold activation of SRC-1, SRC-2, and SRC-3 transcriptional activity in a dose-dependent manner after 24-hour treatment of HeLa cells co-transfected with pG5-luc and pBIND-SRC-1/-2/-3 expression vectors [1]. This activation is selective for SRCs: MCB-613 fails to stimulate GAL4-PGC-1α and minimally activates GAL4-VP16 only at higher concentrations [1]. In contrast, RL90 and RL91 have been independently characterized as catalytic inhibitors of mammalian topoisomerase I, a fundamentally different molecular target [2]. The IC50 values of RL90 and RL91 correlate with those of the topoisomerase I poison camptothecin, but RL90/RL91 do not act as poisons; instead they inhibit the catalytic step of the topoisomerase I reaction cycle [2]. No SRC stimulatory activity has been reported for RL90 or RL91.

SRC coactivator transcriptional activation topoisomerase I mechanism of action

Cancer-Selective Cytotoxicity vs. Broader Toxicity

MCB-613 demonstrates a cancer-selective cytotoxicity profile that distinguishes it from both the parent compound curcumin and the topoisomerase-inhibiting analogs RL90/RL91. MCB-613 efficiently kills multiple human cancer cell lines—MCF-7 (breast), PC-3 (prostate), H1299 (lung), and HepG2 (liver)—at concentrations of approximately 7 μM over 48 hours, while sparing mouse primary hepatocytes and mouse embryonic fibroblasts (MEFs) at the same concentrations [1]. Additionally, at low concentrations, primary human umbilical vein endothelial cells (HUVECs) are more resistant than almost all human cancer cell lines tested [1]. In contrast, curcumin exhibits EC50 values of 7.6 μM in MDA-MB-231 cells and 2.4 μM in SKBr3 cells [2], but lacks the cancer-selective sparing of normal cells that characterizes MCB-613. The RL90 and RL91 analogs show EC50 values of 1.54 μM and 1.10 μM in MDA-MB-231 cells, and 0.51 μM and 0.23 μM in SKBr3 cells [2], yet their selectivity for cancer over normal cells has not been systematically characterized. MCB-613 induces a distinct cell death morphology characterized by massive cytoplasmic vacuolization, consistent with paraptosis rather than classical apoptosis or autophagy [1].

cancer selectivity cytotoxicity normal cell sparing paraptosis

In Vivo MCF-7 Xenograft Tumor Inhibition

MCB-613 demonstrates significant in vivo antitumor activity that distinguishes it from most cyclohexanone curcumin analogs for which in vivo data are absent or limited. In an MCF-7 breast cancer mouse xenograft model, MCB-613 administered at 20 mg/kg via intraperitoneal (i.p.) injection significantly and dramatically inhibited tumor growth [1]. Critically, this antitumor effect was achieved without causing obvious animal toxicity or body weight loss, consistent with the cancer-cell-selective mechanism observed in vitro [1]. In a separate study using a mouse model of myocardial infarction (MI), MCB-613 administered two hours after ischemic injury decreased infarct size, apoptosis, hypertrophy, and fibrosis while maintaining significant cardiac function, with no apparent toxicity in mice [2]; surface plasmon resonance (SPR) confirmed selective and reversible binding to SRCs [2]. By contrast, in vivo tumor growth inhibition data for the closest structural analogs RL90 and RL91 have not been reported in peer-reviewed literature. Curcumin itself is well-known to have extremely poor oral bioavailability (<1% systemic absorption), limiting its in vivo utility despite extensive study.

xenograft tumor growth inhibition in vivo efficacy MCF-7 breast cancer

Direct SRC-3 RID Binding Evidence

MCB-613 is the only compound in the cyclohexanone bis(heteroarylmethylene) series with demonstrated direct, reversible binding to the steroid receptor coactivator SRC-3. Surface plasmon resonance (SPR) experiments show that MCB-613 binds to the receptor-interacting domain (RID) of SRC-3 in a reversible manner; the SPR signal subsided when MCB-613 was removed [1]. Fluorescence spectroscopy independently confirmed that the intrinsic fluorescence of the SRC-3 RID was progressively quenched by increasing concentrations of MCB-613, with an emission maximum shift from 340 to 360 nm, further corroborating direct binding [1]. By contrast, a much higher concentration of MCB-613 was required for interaction with the SRC-3 CBP-interacting domain (CID), and data for the bHLH domain were inconclusive, demonstrating domain selectivity within SRC-3 [1]. No SPR or fluorescence binding data to any SRC domain exist for RL90 or RL91; their established target is topoisomerase I [2], not SRC coactivators. Furthermore, functional validation confirmed that MCB-613's effects are SRC-dependent: activation of MMP2-luc was diminished in SRC-3 knockout HeLa cells, and siRNA knockdown of all three SRCs significantly impaired MCB-613's ability to activate the MMP2 promoter [1].

surface plasmon resonance SRC-3 binding receptor-interacting domain reversible binding

Paraptosis vs. G2/M Apoptosis

MCB-613 and the RL90/RL91 analogs induce cell death through mechanistically distinct pathways, which has profound implications for combination therapy design and resistance mechanism studies. MCB-613 treatment induces massive cytoplasmic vacuolization characteristic of paraptosis—a non-apoptotic programmed cell death—accompanied by ER stress coupled to the generation of reactive oxygen species (ROS) [1]. While MCB-613 also induces LC3BII (autophagy marker) and caspase-3 cleavage (apoptosis marker), autophagy inhibitors (chloroquine, 3-methyladenine) cannot rescue MCB-613-induced cell death, and caspase inhibitor z-VAD-fmk only partially inhibits it, confirming that paraptosis is the dominant death mechanism [1]. In contrast, RL90 and RL91 significantly induce G2/M-phase cell cycle arrest and classical apoptosis, as demonstrated by flow cytometry and immunoblotting [2]. In SKBr3 cells, RL90 and RL91 decrease protein levels of Her-2, Akt, and NFκB in a time-dependent manner while increasing activity of stress kinases JNK1/2 and P38 MAPK [2]. The signaling events in MDA-MB-231 cells differ: EGFR protein levels decrease, GSK-3β activity transiently decreases, while β-catenin protein levels and activities of P38 MAPK, Akt, and JNK1/2 are transiently increased [2]. The distinct cell death modes mean these compounds may overcome different resistance mechanisms and should not be assumed to produce equivalent biological outcomes.

paraptosis ER stress ROS apoptosis cell cycle arrest

Solubility Advantages vs. Curcumin

MCB-613 exhibits a solubility profile that offers practical formulation advantages for in vitro and in vivo experimental workflows compared to curcumin. MCB-613 dissolves in DMSO at 50–60 mg/mL (164.26–197.11 mM) with warming and/or ultrasonication, and in ethanol at 60 mg/mL . It is practically insoluble in water (calculated aqueous solubility: 0.061 g/L at 25°C, equivalent to ~200 μM) . For in vivo administration, MCB-613 can be formulated as a uniform suspension in CMC-Na at ≥5 mg/mL . In contrast, curcumin has a reported aqueous solubility of approximately 0.6 μg/mL (~1.6 μM) [1], making it over 100-fold less soluble in aqueous media. While both compounds require organic co-solvents for in vitro work, MCB-613's higher DMSO solubility (60 mg/mL vs. typically ~25 mg/mL for curcumin in DMSO) allows preparation of more concentrated stock solutions, facilitating high-throughput screening workflows and reducing final DMSO concentrations in cell-based assays. The compound is commercially available at ≥98% purity (HPLC-verified to 99.97% in some batches) and is stable when stored dry, protected from light, at -20°C for up to 1 year .

solubility DMSO solubility formulation aqueous insolubility

MCB-613 Application Scenarios


SRC Pathway Activation in Cancer Biology

MCB-613 is the only well-characterized small-molecule SRC coactivator stimulator suitable for gain-of-function studies of SRC-1, SRC-2, and SRC-3 transcriptional activity. Its 160-fold maximal induction of SRC-dependent luciferase reporters [1] provides a wide dynamic range for dose-response experiments and high-throughput screening assay development. The compound's selectivity for SRCs over other coactivators (PGC-1α, VP16) minimizes off-target confounding in transcriptional readouts. For laboratories studying SRC-driven oncogenic programs, MCB-613 uniquely enables acute, reversible hyper-activation of SRC signaling without the need for genetic overexpression systems. The demonstrated SRC-dependence of MCB-613 effects—confirmed by SRC-3 knockout and triple SRC siRNA knockdown [1]—provides built-in experimental controls for target validation.

Paraptosis Research

MCB-613 is a first-in-class chemical probe for inducing paraptosis—a non-apoptotic programmed cell death characterized by extensive cytoplasmic vacuolization from ER swelling. Unlike RL90 and RL91, which induce classical G2/M arrest and apoptosis [1], MCB-613 triggers paraptosis via ER stress coupled to ROS generation, with autophagy and caspase activation occurring as secondary, non-causative events . This makes MCB-613 uniquely valuable for: (a) studying paraptosis signaling pathways, (b) investigating ER stress responses, (c) testing strategies to overcome apoptosis resistance in cancer cells, and (d) developing combination therapies that pair MCB-613-induced paraptosis with conventional apoptosis-inducing agents. The mechanistic divergence from RL90/RL91—confirmed by the inability of autophagy inhibitors (chloroquine, 3-MA) and the partial effect of caspase inhibitor (z-VAD-fmk) to rescue cell death —validates MCB-613 as the tool of choice for non-apoptotic cell death research.

In Vivo Oncology: MCF-7 Xenograft Models

For laboratories transitioning from in vitro to in vivo cancer studies, MCB-613 is the only cyclohexanone curcumin analog with published in vivo efficacy data in a well-characterized xenograft model. At 20 mg/kg i.p., MCB-613 significantly and dramatically inhibits MCF-7 breast cancer xenograft tumor growth without causing obvious animal toxicity or body weight loss [1]. The compound can be formulated as a uniform CMC-Na suspension at ≥5 mg/mL for in vivo administration , simplifying dosing protocols. This established in vivo dataset—including both efficacy and tolerability endpoints—reduces experimental risk for researchers designing animal studies, as key parameters (dose, route, formulation, toxicity profile) have been characterized. In contrast, RL90 and RL91 lack any published in vivo tumor efficacy data, requiring de novo optimization of dosing regimens, formulations, and toxicity assessment before meaningful efficacy studies can be conducted.

SRC Target Engagement in Cardiovascular Research

MCB-613's demonstrated direct, reversible binding to the SRC-3 RID—validated by both SPR and fluorescence spectroscopy [1]—positions it as a chemical biology probe for SRC target engagement studies beyond oncology. In a mouse model of myocardial infarction, MCB-613 administered 2 hours post-ischemic injury decreased infarct size, apoptosis, hypertrophy, and fibrosis while preserving cardiac function, with no apparent toxicity . Single-cell transcriptomics revealed that MCB-613 inhibits macrophage inflammatory signaling and IL-1 signaling, attenuates fibroblast differentiation, and promotes Tsc22d3-expressing protective macrophages . This cardioprotective application expands the compound's utility beyond cancer research. The availability of SRC-3 knockout cell lines and validated siRNA reagents provides built-in controls for confirming SRC-dependence of biological effects. MCB-613's reversible binding kinetics (SPR signal subsides upon compound removal) further enable pulse-chase experimental designs to study the temporal dynamics of SRC activation and downstream transcriptional responses.

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